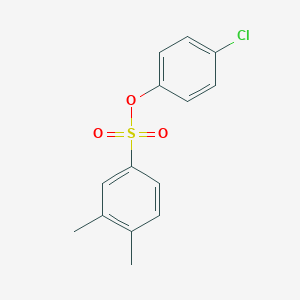
4-Chlorophenyl 3,4-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 3,4-dimethylbenzenesulfonate, also known as CDMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis. The purpose of
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl 3,4-dimethylbenzenesulfonate has been used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound is used as a reagent to introduce the sulfonyl group into organic molecules. In material science, this compound has been used to prepare sulfonated polymers that have potential applications in fuel cells. In medicinal chemistry, this compound has been used as a starting material for the synthesis of sulfonamide-based drugs.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl 3,4-dimethylbenzenesulfonate is not well understood. However, it is believed that this compound reacts with various functional groups in organic molecules, including amines, alcohols, and thiols, to form sulfonamide derivatives. These derivatives have been shown to have various biological activities, including antibacterial, antifungal, and anti-inflammatory activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the physiological effects of this compound in vivo are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chlorophenyl 3,4-dimethylbenzenesulfonate has several advantages as a reagent in lab experiments. It is easy to handle, stable, and relatively inexpensive. This compound also has a high reactivity towards various functional groups, making it a versatile reagent in organic synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for 4-Chlorophenyl 3,4-dimethylbenzenesulfonate research. One potential direction is to explore the biological activities of this compound derivatives. Another direction is to investigate the potential applications of this compound in material science, such as the preparation of sulfonated polymers with improved properties. Additionally, further research is needed to understand the mechanism of action and physiological effects of this compound in vivo.
Synthesemethoden
4-Chlorophenyl 3,4-dimethylbenzenesulfonate can be synthesized by reacting 4-chlorophenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that is soluble in organic solvents such as dichloromethane and chloroform.
Eigenschaften
Molekularformel |
C14H13ClO3S |
|---|---|
Molekulargewicht |
296.8 g/mol |
IUPAC-Name |
(4-chlorophenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H13ClO3S/c1-10-3-8-14(9-11(10)2)19(16,17)18-13-6-4-12(15)5-7-13/h3-9H,1-2H3 |
InChI-Schlüssel |
FSHOBTBSBCCKSQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



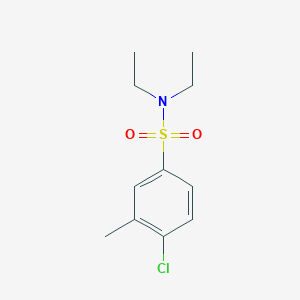
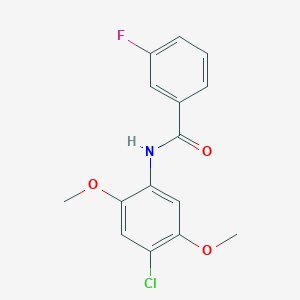
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
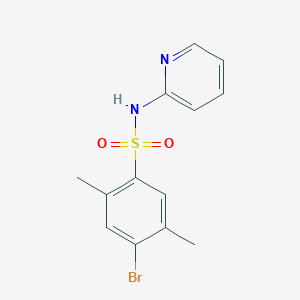
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)
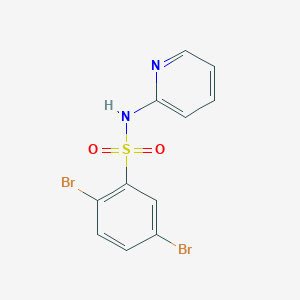
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
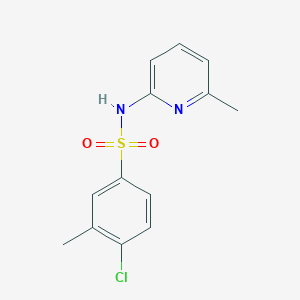
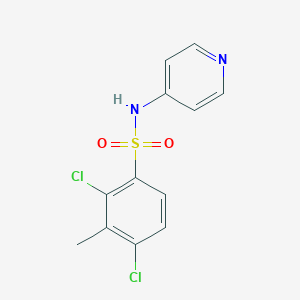
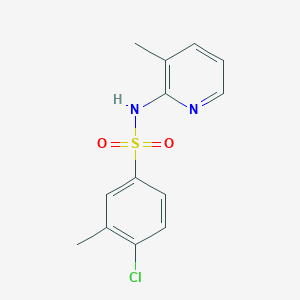
![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)